1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonylpiperazine
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Overview
Description
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonylpiperazine” is a chemical compound that belongs to the class of trifluoromethylpyridines (TFMP). TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in its structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of a fluorine atom and a pyridine in its structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Biological Activity
- Antibacterial and Surface Activity : The synthesis of 1,2,4-triazole derivatives, involving reactions with various compounds, has shown these products to possess antimicrobial activity and potential as surface active agents (El-Sayed, 2006).
- Green Metric Evaluation : Modified synthesis methods of certain pyridine derivatives, such as 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, highlight the advantages of improved green chemistry metrics, indicating less waste generation and efficiency in the synthesis process (Gilbile, Vyas, & Bhavani, 2017).
- Microbial Studies of Pyridine Derivatives : Synthesis of new pyridine derivatives has demonstrated their antibacterial and antifungal activities, offering new avenues for developing antimicrobial agents (Patel & Agravat, 2007).
Chemical Synthesis and Characterization
- Palladium(II) Complexes : The study on Pd(II) complexes containing N-alkyl-3-pyridine-5-trifluoromethyl pyrazole ligands showcases the synthesis, NMR studies, and crystal structures, revealing insights into their molecular arrangements and potential applications (Montoya et al., 2007).
- Reactivity of Substituted Pyridines : Research into the reactivity of 2-substituted 3-ethylsulfonylpyridines provides an understanding of their chemical transformations and potential for generating novel compounds (Rouchaud, Neus, & Moulard, 1997).
Molecular Design and Drug Development
- Antifungal and Insecticidal Activity : Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety were synthesized and found to display significant antifungal and insecticidal activities, offering potential for agricultural applications (Xu et al., 2017).
Mechanism of Action
Target of Action
A structurally similar compound, ml267, has been found to inhibit bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
Ml267, a similar compound, exhibits submicromolar inhibition of bacterial sfp-pptase . This suggests that 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonylpiperazine may interact with its targets in a similar manner, inhibiting their function and thereby affecting bacterial growth and metabolism.
Biochemical Pathways
The inhibition of pptases by ml267 attenuates secondary metabolism in bacteria . This could imply that this compound may affect similar pathways, leading to downstream effects on bacterial growth and metabolism.
Pharmacokinetics
Ml267 has been highlighted for its in vitro absorption, distribution, metabolism, and excretion, as well as its in vivo pharmacokinetic profiles . These properties could potentially be similar for this compound, impacting its bioavailability.
Result of Action
Ml267 was found to thwart bacterial growth and attenuate the production of an sfp-pptase-dependent metabolite . This suggests that this compound may have similar effects on bacterial cells.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3O2S/c1-21(19,20)18-4-2-17(3-5-18)10-9(12)6-8(7-16-10)11(13,14)15/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIUJUNSSCXUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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